2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
2-(4-Chlorophenyl)-3-(ethylsulfanyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key structural attributes include:
- 4-Fluorobenzenesulfonyl group at position 8: A strong electron-withdrawing substituent that may improve stability and influence electronic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-ethylsulfanyl-8-(4-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2S2/c1-2-29-20-19(15-3-5-16(22)6-4-15)24-21(25-20)11-13-26(14-12-21)30(27,28)18-9-7-17(23)8-10-18/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIEZCMHPXGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHClF NOS
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antifungal Activity: Preliminary studies have shown that derivatives of similar structures display antifungal properties. For instance, compounds with a pyrazole scaffold have shown effective inhibition against various fungal strains .
- Antitubercular Effects: Some related compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for further exploration in tuberculosis treatment .
- Neuroprotective Properties: Similar structural analogs have been evaluated for neuroprotective effects in models of epilepsy. These studies indicate that compounds may modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues .
1. Antifungal and Antitubercular Studies
A study synthesized various derivatives related to the triazaspiro structure and assessed their antifungal activity. Notably, some compounds showed significant inhibition against pathogenic fungi and were effective against Mycobacterium tuberculosis H37Rv. The findings suggest that modifications in the chemical structure can enhance biological efficacy .
2. Neuroprotection in Epilepsy Models
Research involving chemically-induced epileptic models (e.g., zebrafish) has elucidated the neuroprotective mechanisms of structurally similar compounds. These studies revealed that certain derivatives could upregulate neurosteroids while downregulating stress-related neurotransmitters, indicating a biphasic protective effect against seizures and oxidative damage .
Data Tables
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs.
Halogen Positioning : Para-substituted halogens (e.g., 4-Cl in the target vs. 2-Cl in ) minimize steric effects, optimizing receptor interactions .
Alkyl Chain Variations : Ethylsulfanyl (target) vs. methylsulfanyl () may prolong metabolic half-life due to reduced oxidation susceptibility.
Research Findings and Implications
- Pharmacological Potential: Analogs like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13 in ) demonstrate CNS activity, suggesting the target compound’s spiro core is viable for neuropharmacological exploration.
- Synthetic Accessibility : The prevalence of sulfonyl-containing spiro derivatives (e.g., ) indicates robust synthetic routes for such motifs, supporting scalability.
Q & A
Q. How can researchers optimize the synthetic yield of 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene?
Methodological Answer:
- Reagent Ratios: Use a 1:1.1 molar ratio of the spirocyclic amine intermediate to sulfonyl/acid chlorides to minimize unreacted starting material. Excess triethylamine (1.5 equivalents) ensures efficient deprotonation .
- Solvent System: Dichloromethane (DCM) is optimal for solubility and reaction homogeneity. Avoid polar aprotic solvents (e.g., DMF) to prevent side reactions .
- Purification: Silica gel chromatography with DCM:MeOH (9:1) achieves >95% purity. For crystalline derivatives, recrystallization from ethanol/water mixtures improves yield (e.g., 71% for compound 22 in ) .
Q. Table 1: Representative Synthetic Yields
| Derivative | Reagent Used | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Compound 7 | 3,4-Dimethylbenzenesulfonyl chloride | 68 | 98.5% |
| Compound 22 | 2-Chlorobenzyl chloroformate | 71 | 99.2% |
Q. What analytical techniques are critical for structural characterization of this spirocyclic compound?
Methodological Answer:
- NMR Spectroscopy: Use H NMR (400 MHz) in DMSO- to confirm substituent integration (e.g., δ 9.00 ppm for NH protons in ). C NMR resolves carbonyl (C=O) and sulfonyl (SO) groups .
- X-Ray Crystallography: Monoclinic crystal systems (e.g., ) with unit cell parameters Å, Å confirm spirocyclic geometry and hydrogen-bonding networks .
- Mass Spectrometry: High-resolution ESI-MS detects molecular ion peaks (e.g., m/z 489.9 [M] in ) and fragmentation patterns .
Q. How can researchers assess the purity of synthesized derivatives for biological testing?
Methodological Answer:
- HPLC: Use Chromolith® columns with a gradient of 0.1% formic acid in acetonitrile/water. Retention times should match reference standards (e.g., compound 22 elutes at 8.2 min in ) .
- Melting Point Analysis: Sharp melting points (e.g., 191°C for compound 22) indicate high crystallinity and purity .
- Elemental Analysis: Compare calculated vs. observed C/H/N percentages (e.g., C 58.84% calculated vs. 58.78% observed for compound 22) .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies elucidate the anticonvulsant potential of this compound?
Methodological Answer:
- Substituent Variation: Replace the 4-fluorobenzenesulfonyl group with bulkier aryl sulfonates (e.g., 2-naphthyl) to assess steric effects on receptor binding. shows that electron-withdrawing groups (Cl, F) enhance activity .
- Biological Assays: Test derivatives in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Compound 22 in showed ED = 14 mg/kg in MES, indicating CNS penetration .
- Data Interpretation: Correlate logP values (e.g., calculated logP = 3.2 for compound 7) with blood-brain barrier permeability using PAMPA assays .
Q. Table 2: SAR Trends for Anticonvulsant Activity
| Derivative | Substituent | ED (MES, mg/kg) | logP |
|---|---|---|---|
| Compound 7 | 3,4-Dimethylphenyl | 22 | 3.2 |
| Compound 22 | 2-Chlorobenzyl | 14 | 2.8 |
Q. What computational strategies can predict the binding mode of this compound to neuronal targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with GABA receptors. The spirocyclic core aligns with the benzodiazepine-binding site, while the sulfonyl group forms hydrogen bonds with α1-subunit residues .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD < 2.0 Å indicates stable binding .
- QSAR Models: Develop 2D-QSAR equations using descriptors like polar surface area (PSA) and molar refractivity. For example, PSA < 90 Å correlates with anticonvulsant activity .
Q. How should researchers resolve contradictions in biological data across different assay models?
Methodological Answer:
- Assay Validation: Cross-test derivatives in both in vitro (e.g., patch-clamp) and in vivo (e.g., MES) models. ’s compound 22 showed efficacy in vivo but lower potency in vitro, suggesting prodrug activation .
- Impurity Analysis: Use LC-MS to identify trace byproducts (e.g., hydrolyzed sulfonamides) that may interfere with assays. Adjust reaction pH to <7.0 to minimize hydrolysis .
- Dose-Response Curves: Perform 6-point IC assays with triplicate replicates to reduce variability. EC shifts >10-fold indicate assay-specific artifacts .
Q. What experimental design principles guide the development of novel derivatives with improved metabolic stability?
Methodological Answer:
- Metabolic Hotspots: Replace the ethylsulfanyl group with a methylsulfone to block cytochrome P450 oxidation. ’s 8-methyl analog showed 3x longer half-life in rat liver microsomes .
- Isotope Labeling: Synthesize C-labeled analogs for ADME studies. Track metabolites via radio-HPLC to identify major clearance pathways .
- Crystallographic Data: Leverage X-ray structures (e.g., symmetry in ) to design rigid analogs that resist conformational changes during metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
